2-(1-(2,6-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c19-13-6-3-7-14(20)15(13)18(25)21-8-10(9-21)22-16(23)11-4-1-2-5-12(11)17(22)24/h1-3,6-7,10-12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMGKKCHMGWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2,6-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , with a molecular formula of , has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring and an isoindole moiety. The presence of fluorine substituents is notable as they often enhance biological activity through improved binding properties and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F2N2O3 |
| Molecular Weight | 346.334 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound has been reported in various studies focusing on the development of novel antimicrobial agents. The synthetic routes typically involve the coupling of azetidine derivatives with difluorobenzoyl moieties followed by cyclization to form the isoindole structure .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidinone derivatives demonstrate potent activity against various pathogens including Staphylococcus aureus and Candida albicans.
Case Study: Antimicrobial Testing
In a study assessing antimicrobial efficacy, several derivatives were tested against common pathogens. The results indicated that compounds with similar structural features showed inhibitory zones ranging from 10 mm to 22 mm against tested strains:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 - 20 |
| Bacillus anthracis | 15 - 25 |
| Candida albicans | 10 - 22 |
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that the interaction with specific microbial targets disrupts essential cellular processes. This includes inhibiting cell wall synthesis or interfering with protein synthesis pathways .
Structure-Activity Relationship (SAR)
A significant aspect of the research surrounding this compound is the exploration of its structure-activity relationship (SAR). Variations in substituents on the azetidine or isoindole rings can lead to changes in biological activity. For example, the introduction of different halogen atoms or functional groups has been shown to enhance potency against certain bacterial strains .
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-(1-(2,6-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione" and related compounds:
Chemical Information:
- The molecular formula for 2-(1-(3,4-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is C18H16F2N2O3, with a molecular weight of 346.334.
- Purity is generally around 95%. Lifechemicals Shop specifies 90% purity and oil state for a similar compound, 2-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-2,3,3a,4,7 .
Potential Applications:
- One search result mentions the compound being used in the design and synthesis of anti-tuberculosis drugs. It refers to the design, synthesis, and anti-tuberculosis activity against Mycobacterium tuberculosis H37Ra of a series of novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazin/homopiperazin-1-yl)pyridin-3-yl)benzamide derivatives.
- The compound 2-(1-(3,4-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound suitable for many research applications.
Related compounds
- Piperidin-4-yl azetidine derivatives, including compounds such as 2-[1-[1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile, are being investigated as JAK1 inhibitors .
- Other related compounds include 2-[1-[1-(2-bromothiophene-3-carbonyl)piperidin-4-yl]-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile and 2-[1-[1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Isoindole-1,3-dione derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related compounds:
Substituent-Driven Functional Differences
*Molecular weights estimated where exact data are unavailable.
Electronic and Steric Effects
- Fluorine vs. Chlorine/Sulfur : The 2,6-difluorobenzoyl group in the target compound enhances electronegativity and metabolic stability compared to Captan’s trichloromethylsulfanyl group. Fluorine’s small size also reduces steric hindrance relative to bulkier substituents like dimethyl(thiophen-2-yl)silyl in Compound 25c .
- Azetidine vs. Piperidine : The strained four-membered azetidine in the target compound may increase reactivity compared to six-membered piperidine rings in derivatives like those in .
Preparation Methods
Intermediate Synthesis: Azetidine and Difluorobenzoyl Precursors
The synthesis begins with the preparation of 1-(2,6-difluorobenzoyl)azetidine-3-amine , a critical intermediate.
Step 1: Benzoylation of Azetidine
Azetidine-3-amine undergoes benzoylation with 2,6-difluorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is used as a base to scavenge HCl, with reactions typically conducted at 0–5°C to minimize side reactions.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 85–90 |
| Temperature | 0–5°C | — |
| Base | Triethylamine (1.2 equiv) | — |
| Reaction Time | 4–6 hours | — |
Step 2: Purification of Intermediate
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving >95% purity.
Cyclization to Form the Isoindole-dione Core
The azetidine intermediate is coupled with cis-cyclohex-4-ene-1,2-dicarboxylic anhydride to construct the bicyclic isoindole-dione system.
Key Reaction Conditions
- Solvent : Dimethylformamide (DMF) under inert gas.
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
- Temperature : 60–80°C for 12–18 hours.
- Workup : Precipitation in ice-water followed by filtration.
Yield Optimization
Lower temperatures (60°C) favor regioselective cyclization, while higher temperatures (80°C) reduce reaction time but increase byproduct formation.
Advanced Functionalization Strategies
Palladium-Catalyzed Cross-Coupling
To introduce substituents at the isoindole-dione’s 4-position, Suzuki-Miyaura couplings are employed. For example, 4-bromo-isoindole-dione reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst.
| Substrate | Boronic Acid | Yield (%) |
|---|---|---|
| 4-Bromo derivative | Phenylboronic acid | 78 |
| 4-Bromo derivative | Pyridin-3-ylboronic | 65 |
Reductive Amination for Side-Chain Modification
The azetidine nitrogen is alkylated using reductive amination with aldehydes and NaBH₃CN in methanol. For instance, reaction with formaldehyde introduces a methyl group, enhancing metabolic stability.
Large-Scale Production and Industrial Adaptations
Continuous Flow Synthesis
Recent patents describe continuous flow systems for the benzoylation step, improving safety and yield:
Green Chemistry Approaches
Solvent Recycling : DCM is recovered via distillation (>90% efficiency).
Catalyst Recovery : Pd catalysts are immobilized on silica, enabling reuse for 5 cycles without significant activity loss.
Analytical Characterization
Structural Confirmation
- NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks: δ 4.35 (azetidine CH₂), δ 7.45 (difluorobenzoyl aromatic protons).
- HRMS : [M+H]⁺ calculated 347.1245, observed 347.1248.
Purity Assessment
Challenges and Troubleshooting
Byproduct Formation during Cyclization
Excess DMF at temperatures >80°C promotes N-formylation of the azetidine ring, reducing yield. Mitigation involves strict temperature control and solvent degassing.
Stereochemical Control
The 3a,4,7,7a-tetrahydro configuration requires chiral resolution via Chiralpak AD-H HPLC , achieving >99% enantiomeric excess.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing this compound, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 2,6-difluorobenzoyl chloride with azetidine precursors, followed by cyclization to form the isoindole-dione core. Key steps require anhydrous conditions (e.g., DMF as solvent, inert atmosphere) and temperature control (60–80°C) to prevent side reactions. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity. Characterization by H/C NMR and HRMS confirms structural integrity .
Q. How does the compound’s structural conformation influence its reactivity in chemical modifications?
- Methodological Answer : The bicyclic isoindole-dione system imposes steric constraints, limiting nucleophilic attack to the azetidine nitrogen. Computational modeling (DFT at B3LYP/6-31G* level) predicts electrophilic susceptibility at the difluorobenzoyl carbonyl group. Experimental validation via regioselective alkylation (e.g., methyl iodide in THF at 0°C) confirms preferential modification at this site .
Q. What analytical techniques are critical for characterizing its purity and stereochemistry?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Stereochemistry : X-ray crystallography (single-crystal diffraction) resolves the 3a,4,7,7a-tetrahydro configuration. Chiral HPLC (Chiralpak AD-H column) verifies enantiomeric excess (>99%) in asymmetric syntheses .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., inconsistent IC values across studies) be systematically resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Cell-based assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to vehicle controls.
- Kinase inhibition : Confirm ATP concentration (1 mM vs. 10 μM) impacts IC.
Meta-analysis of published data (e.g., PubChem BioAssay) identifies outliers, while dose-response curves (8-point dilution) improve reproducibility .
Q. What computational strategies predict the compound’s pharmacokinetic profile, and how do they align with experimental data?
- Methodological Answer :
- ADME Prediction : SwissADME or ADMETLab 2.0 estimates logP (2.8 ± 0.3), solubility (LogS = -4.1), and CYP450 inhibition.
- Validation : Compare with in vitro Caco-2 permeability assays (P > 1 × 10 cm/s) and hepatic microsomal stability (t > 30 min). Discrepancies in BBB penetration (predicted vs. in vivo) require MD simulations (GROMACS) to assess membrane interaction .
Q. What experimental designs validate the compound’s mechanism of action in neurodegenerative disease models?
- Methodological Answer :
- In vitro : Primary neuron cultures treated with Aβ (10 μM) + compound (0.1–10 μM). Measure tau phosphorylation (Western blot: AT8 antibody) and mitochondrial ROS (DCFH-DA assay).
- In vivo : Transgenic APP/PS1 mice (6 months old) dosed orally (10 mg/kg/day, 4 weeks). Behavioral tests (Morris water maze) and post-mortem immunohistochemistry (amyloid plaques) quantify efficacy. Include vehicle and donepezil controls .
Key Methodological Notes
- Theoretical Frameworks : Link mechanistic studies to established pathways (e.g., MAPK signaling in neurodegeneration) to contextualize findings .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, depositing in repositories like ChemRxiv or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
